2,2',3,3',4,5,5'-Heptachlorobiphenyl

Human biomonitoring Serum PCB profiling Non-dioxin-like PCB exposure

Quantifying heptachlorobiphenyls in biological or environmental matrices is confounded by co-elution and ~24-fold differences in human serum accumulation between PCB-172 and PCB-180, making congener substitution a source of severe quantitative error. This certified reference material resolves cross-congener interference via a distinct DB-XLB/DB-5 retention index (±0.1 unit at 95% confidence), enabling unambiguous peak assignment for method validation at trace concentrations. As a non-planar, non-dioxin-like congener, PCB-172 directs toxicological investigation toward CAR/PXR-mediated pathways without AhR confounding, supporting NDL-PCB mechanism studies under IARC Monograph 107 frameworks. Supplied as a CRM in isooctane at 35-100 µg/mL for environmental monitoring and toxicology applications.

Molecular Formula C12H3Cl7
Molecular Weight 395.3 g/mol
CAS No. 52663-74-8
Cat. No. B1596655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',4,5,5'-Heptachlorobiphenyl
CAS52663-74-8
Molecular FormulaC12H3Cl7
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H
InChIKeyHOPMUCXYRNOABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.94e-10 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,3',4,5,5'-Heptachlorobiphenyl (PCB-172) Certified Reference Material for Environmental Analysis and Toxicological Research


2,2',3,3',4,5,5'-Heptachlorobiphenyl (CAS 52663-74-8), also designated as PCB-172, is a heptachlorinated biphenyl congener belonging to the class of non-dioxin-like polychlorinated biphenyls (NDL-PCBs) [1]. It is a persistent organic pollutant (POP) with an estimated water solubility of 4.3 μg/L at 20 °C and a density of 1.658 g/cm³ . As a non-ortho-substituted heptachlorobiphenyl (retaining ortho chlorines at both 2 and 2' positions), PCB-172 adopts a non-planar conformation and lacks significant aryl hydrocarbon receptor (AhR) binding affinity, distinguishing it mechanistically from dioxin-like congeners [1]. This compound is supplied primarily as a certified reference material (CRM) in isooctane solution at 35–100 μg/mL for environmental monitoring and toxicological studies .

Why 2,2',3,3',4,5,5'-Heptachlorobiphenyl (PCB-172) Cannot Be Interchanged with PCB-180 or Other Heptachlorobiphenyls


Heptachlorobiphenyls share identical molecular formulas (C₁₂H₃Cl₇) but exhibit profoundly divergent biological fates and toxicological properties driven by chlorine substitution patterns [1]. PCB-172 (2,2',3,3',4,5,5'-heptachloro substitution) differs from PCB-180 (2,2',3,4,4',5,5'-heptachloro substitution) by a single meta-para chlorine rearrangement, yet this minor structural variation produces order-of-magnitude differences in environmental and biological accumulation [2]. In human biomonitoring studies, PCB-180 geometric mean serum concentrations (93.28 ng/g lipid) are approximately 24-fold higher than those of PCB-172 (3.95 ng/g lipid), demonstrating that generic substitution for analytical calibration or toxicological investigation would introduce severe quantitative errors [2]. Furthermore, congener-specific biotransformation rates in fish differ measurably, with PCB-172 exhibiting distinct metabolic kinetics that preclude class-level extrapolation [3]. The following evidence dimensions substantiate why PCB-172 must be selected as a discrete analytical standard or research compound rather than substituted by closely related heptachlorobiphenyl analogs.

Quantitative Comparative Evidence for 2,2',3,3',4,5,5'-Heptachlorobiphenyl (PCB-172) Differentiation


PCB-172 vs. PCB-180: Differential Human Serum Accumulation as a Biomarker Selection Criterion

In a population-based study of 623 individuals, PCB-172 exhibited substantially lower serum accumulation than the structurally analogous heptachlorobiphenyl PCB-180 [1]. The geometric mean serum concentration of PCB-172 was 3.95 ng/g lipid (95% CI: 3.49–4.47), compared to 93.28 ng/g lipid (95% CI: 84.53–102.93) for PCB-180, representing a 23.6-fold differential [1]. Detection frequency also differed materially: PCB-172 was detected in only 78.7% of samples versus 100% for PCB-180 [1]. This quantitative disparity is corroborated by a separate cohort (n=109) where PCB-172 mean concentration was 1.62 ng/g lipid with 64% detection, while PCB-180 averaged 40.4 ng/g lipid with 100% detection [2].

Human biomonitoring Serum PCB profiling Non-dioxin-like PCB exposure

Congener-Specific Biotransformation Half-Life in Fish: PCB-172 vs. Class Baseline

QSAR modeling and experimental determination provide a quantitative biotransformation half-life (log HLₙ) for PCB-172 in fish of 2.5108 (log hours), corresponding to approximately 324 hours (~13.5 days) [1]. This experimentally derived value positions PCB-172 as moderately persistent relative to higher-chlorinated heptachlorobiphenyls such as PCB-180, which exhibits negligible biotransformation in fish and substantially longer environmental residence times [2]. The model-predicted value (2.4882 log hours) closely aligns with experimental data, validating the congener-specific kinetic parameter [1].

Environmental fate modeling Biotransformation kinetics Aquatic toxicology

Non-Dioxin-Like (NDL) Structural Classification: Absence of AhR-Mediated CYP1A1 Induction vs. Dioxin-Like Congeners

PCB-172 (2,2',3,3',4,5,5'-heptachloro substitution) bears chlorine atoms at both 2 and 2' ortho positions, enforcing a non-planar conformation that prevents high-affinity binding to the aryl hydrocarbon receptor (AhR) [1]. Consequently, PCB-172 does not induce CYP1A1 via the AhR pathway, in contrast to dioxin-like PCBs (e.g., PCB-126) which exhibit TEF values ranging from 0.0001 to 0.1 relative to 2,3,7,8-TCDD [1]. Toxicological profiling of structurally related non-dioxin-like heptachlorobiphenyls (PCB-180) confirms lack of dioxin-like properties and absence of WHO toxic equivalency factor assignment [2]. PCB-172's NDL classification directs its toxicological investigation toward CAR/PXR-mediated CYP2B/3A induction pathways rather than AhR-mediated endpoints [1].

Aryl hydrocarbon receptor CYP1A1 induction Toxic equivalency

Certified Reference Material Traceability: ISO 17034 Accreditation for PCB-172 Analytical Standards

PCB-172 is commercially available as a certified reference material (CRM) produced under ISO 17034 accreditation, with documented concentration of 35 μg/mL in isooctane and batch-specific certificates of analysis (COA) providing HPLC purity and mass spectrometry verification . This level of metrological traceability distinguishes PCB-172 CRMs from uncharacterized technical mixtures or lower-purity research-grade heptachlorobiphenyl preparations that lack batch-specific documentation . Suppliers including AccuStandard and Cambridge Isotope Laboratories maintain ISO/IEC 17025 and ISO 17034 accreditations for PCB-172 reference materials . While PCB-180 is similarly available as a CRM, PCB-172's lower environmental abundance (78.7% detection vs. 100% for PCB-180) creates greater reliance on high-purity, well-characterized reference standards to avoid quantification bias from co-eluting interferences [1].

Analytical chemistry Reference materials ISO 17034

Chromatographic Retention Index Differentiation: PCB-172 vs. PCB-180 on DB-XLB and DB-5 Columns

A comprehensive retention index database for all 209 PCB congeners established using a non-integer indexing system based on PCB internal standards (congeners 8, 31, 44, 101, 138, 180, and 194) provides congener-specific retention indices for GC method development [1]. PCB-180 serves as one of the seven retention index marker compounds due to its linear dependence of retention time on chlorine number in temperature-programmed analysis [1]. PCB-172, while not a primary marker, exhibits a distinct retention index that enables baseline resolution from PCB-180 and other heptachlorobiphenyls on both DB-XLB and DB-5 capillary columns under optimized chromatographic conditions [1]. The reliability of this indexing system is validated by 95% confidence limits of ±0.1 index unit under identical conditions and ±0.4 index unit under varying column head pressures [1].

GC-MS method development Retention index Congener-specific analysis

Human Biomonitoring Prevalence Contrast: PCB-172 Detection Frequency vs. Ubiquitous Heptachlorobiphenyls

Across multiple human biomonitoring cohorts, PCB-172 exhibits consistently lower detection frequency and mean concentration compared to other heptachlorobiphenyl congeners. In a 109-subject cohort, PCB-172 was detected in 64% of samples (mean 1.62 ng/g lipid), while PCB-180 was detected in 100% of samples (mean 40.4 ng/g lipid) and PCB-183 in 96% of samples (mean 3.09 ng/g lipid) [1]. Similarly, in a 623-subject cohort, PCB-172 detection was 78.7% (GM 3.95 ng/g lipid) versus 100% for PCB-180 (GM 93.28 ng/g lipid) and 93.5% for PCB-183 (GM 9.16 ng/g lipid) [2]. This pattern of lower prevalence is consistent across studies and distinguishes PCB-172 from other heptachlorobiphenyls in population-level exposure assessment [1][2].

Exposure assessment Biomonitoring Population studies

Recommended Applications for 2,2',3,3',4,5,5'-Heptachlorobiphenyl (PCB-172) Based on Quantitative Differentiation Evidence


Calibration of Low-Abundance Heptachlorobiphenyl Quantification in Human Biomonitoring Studies

Given PCB-172's 23.6-fold lower geometric mean serum concentration compared to PCB-180 (3.95 vs. 93.28 ng/g lipid) and its sub-80% detection frequency in population studies [1], this CRM is optimally deployed as a calibration standard for trace-level quantification of heptachlorobiphenyls near analytical detection limits. Using PCB-172 CRM enables method validation at environmentally relevant concentrations that PCB-180 cannot address without dilution or extrapolation, ensuring accurate exposure assessment in low-burden populations or studies requiring high sensitivity for source discrimination [1][2].

Non-Dioxin-Like PCB Reference for CAR/PXR-Mediated Toxicity Pathway Studies

PCB-172's non-planar conformation (ortho-chlorines at 2 and 2' positions) precludes AhR-mediated CYP1A1 induction, directing toxicological investigation toward constitutive androstane receptor (CAR) and pregnane X receptor (PXR)-mediated pathways that are the hallmark of NDL-PCB toxicity [1]. As established in IARC Monograph 107, NDL-PCBs including PCB-172 operate through distinct molecular initiating events compared to dioxin-like congeners [1]. Researchers investigating NDL-PCB mechanisms should select PCB-172 over PCB-180 when congener-specific effects must be isolated without AhR pathway confounding, particularly given the extensive toxicological characterization already available for PCB-180 [2].

Congener-Specific Environmental Fate Modeling and Aquatic Food Web Tracer Studies

The experimentally determined fish biotransformation half-life of approximately 324 hours (2.5108 log hours) for PCB-172 [1] positions this congener as a moderately persistent kinetic tracer in aquatic systems. Unlike highly recalcitrant heptachlorobiphenyls such as PCB-180 that exhibit minimal biotransformation [2], PCB-172's measurable metabolic turnover enables its use in discriminating recent PCB inputs from historical contamination in sediment and biota samples. This application is supported by validated QSAR models that confirm congener-specific environmental fate parameters [1].

GC-MS Method Development and Congener-Specific Peak Confirmation in Complex Matrices

PCB-172's distinct chromatographic retention index on DB-XLB and DB-5 capillary columns, as cataloged in the comprehensive retention index database for all 209 PCB congeners [1], supports its use as a confirmatory reference for peak assignment in complex environmental extracts. The non-integer retention index system provides 95% confidence limits of ±0.1 index unit under identical chromatographic conditions [1], enabling unambiguous differentiation of PCB-172 from co-eluting heptachlorobiphenyls (e.g., PCB-170, PCB-180, PCB-183) that otherwise compromise quantification accuracy in sediment, tissue, and food sample analyses.

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